molecular formula C19H19BrN2O2S B4694292 N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide

N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide

Cat. No.: B4694292
M. Wt: 419.3 g/mol
InChI Key: NQJWEHAYWBVTSL-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide is a complex organic compound with a unique structure that combines a bromophenyl group, a cyano group, and a thieno[2,3-C]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-C]pyran Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-C]pyran ring.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)acetamide: A simpler analog with similar structural features but lacking the thieno[2,3-C]pyran ring and cyano group.

    N-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-ylacetamide: Contains a thiazole ring instead of the thieno[2,3-C]pyran ring.

    N-(4-Bromophenyl)-2-chloroacetamide: Features a chloro group instead of the cyano group.

Uniqueness

N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties. The presence of the thieno[2,3-C]pyran ring and cyano group differentiates it from other similar compounds, potentially enhancing its reactivity and specificity in various applications.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c1-12(23)22(10-13-4-6-14(20)7-5-13)18-16(9-21)15-8-19(2,3)24-11-17(15)25-18/h4-7H,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJWEHAYWBVTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)Br)C2=C(C3=C(S2)COC(C3)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide
Reactant of Route 2
N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide
Reactant of Route 3
N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide
Reactant of Route 4
Reactant of Route 4
N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide
Reactant of Route 5
Reactant of Route 5
N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide
Reactant of Route 6
Reactant of Route 6
N-[(4-Bromophenyl)methyl]-N-{3-cyano-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-2-YL}acetamide

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